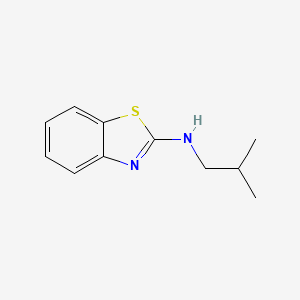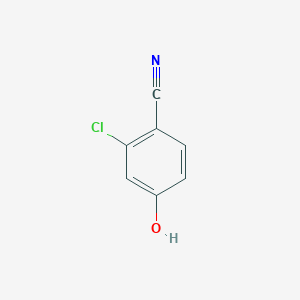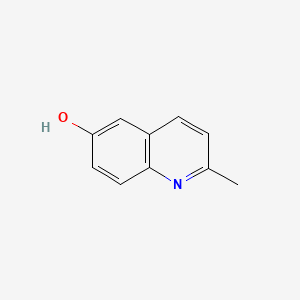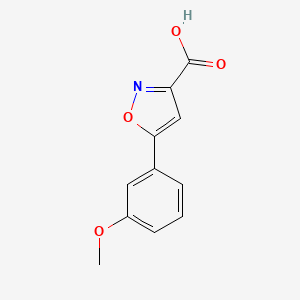
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (5-MPCA) is an organic compound that has recently been studied for its potential use in various scientific research applications. 5-MPCA has been found to have various biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
Isoxazoline and Carboxylic Acid Derivatives in Medicinal Chemistry
Isoxazoline derivatives, including compounds structurally related to "5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid," have been extensively studied for their pharmacological properties. Isoxazolines and carboxylic acid derivatives play crucial roles in the development of new therapeutic agents due to their diverse biological activities. These compounds have shown promise in areas such as anticancer therapy, antibacterial applications, and the modulation of various biochemical pathways.
Anticancer Applications : Isoxazoline-containing natural products have been recognized for their potential as anticancer agents. The structural motif of isoxazoline, found in various natural sources, has been utilized in the synthesis of compounds with significant anticancer activity. These studies have focused on understanding the structure-activity relationships and the mechanisms by which these compounds exert their effects (Kaur et al., 2014) source.
Biocatalyst Inhibition by Carboxylic Acids : Research into carboxylic acids has revealed their dual role as both key intermediates in biochemical reactions and potential inhibitors of biocatalysts. This duality is important in the development of fermentation processes for the production of renewable chemicals and fuels, where carboxylic acids can act as precursors or inhibitors, influencing microbial metabolism and product yields (Jarboe et al., 2013) source.
Bioisosteres and Drug Development : The exploration of bioisosteres for carboxylic acid groups, including tetrazole and other heterocyclic compounds, has been a significant area of research. These bioisosteres are used to improve the pharmacokinetic properties of drugs, such as increasing lipophilicity or enhancing metabolic stability, without compromising the drug's efficacy. This approach has led to the development of novel therapeutic agents with optimized properties (Horgan & O’Sullivan, 2021) source.
作用機序
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Isoxazole derivatives have been studied for their potential antitubercular activity, suggesting they may interact with pathways related to Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain bacterial enzymes, potentially inhibiting their activity. This interaction is crucial for its potential use as an antibacterial agent. The compound’s ability to bind to these enzymes and inhibit their function makes it a valuable tool in studying bacterial metabolism and developing new antibiotics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt normal metabolic processes, leading to cell death. In mammalian cells, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing the enzyme from catalyzing its substrate. Additionally, this compound may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Studying these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules and its overall biological activity. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGHHJKQIZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360219 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668971-56-0 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

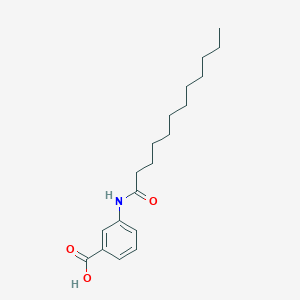

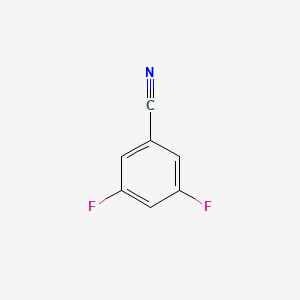
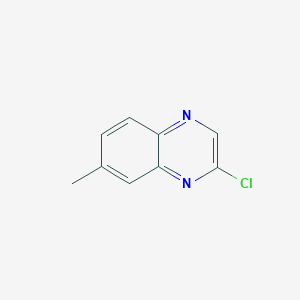
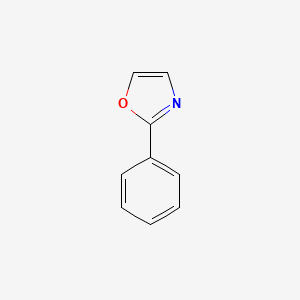

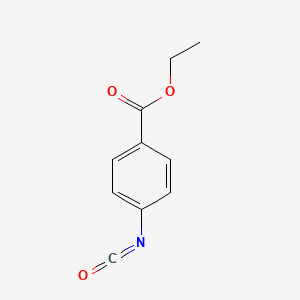
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)
